(3E)-3-(4-bromobenzylidene)-1-(2,3-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,3-dichloroaniline in the presence of a base to form an intermediate Schiff base. This intermediate then undergoes cyclization with phenylacetylene under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the bromophenyl and pyrrolidone moieties.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the dichlorophenyl and pyrrolidone moieties.
Uniqueness
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of bromine, chlorine, and phenyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H14BrCl2NO |
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Molecular Weight |
471.2 g/mol |
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2,3-dichlorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H14BrCl2NO/c24-18-11-9-15(10-12-18)13-17-14-21(16-5-2-1-3-6-16)27(23(17)28)20-8-4-7-19(25)22(20)26/h1-14H/b17-13+ |
InChI Key |
HXQKIHAZKGGESF-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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